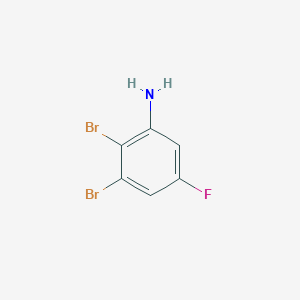

2,3-Dibromo-5-fluoroaniline

概要

説明

2,3-Dibromo-5-fluoroaniline is an organic compound with the molecular formula C6H4Br2FN It is a halogenated aniline derivative, characterized by the presence of two bromine atoms and one fluorine atom attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-fluoroaniline typically involves the halogenation of aniline derivatives. One common method includes the bromination of 5-fluoroaniline using bromine in the presence of a catalyst. The reaction conditions often involve controlled temperatures and the use of solvents like acetic acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms in 2,3-dibromo-5-fluoroaniline participate selectively in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids yields mono- or di-substituted derivatives depending on reaction conditions:

Mechanistic Insight : Position 2 bromine reacts preferentially due to reduced steric hindrance compared to position 3. The fluorine atom’s electron-withdrawing effect activates the ring for electrophilic substitution but deactivates it for nucleophilic pathways .

Nucleophilic Aromatic Substitution

The bromine substituents undergo substitution with nucleophiles under controlled conditions:

| Nucleophile | Base | Solvent | Temperature | Yield | Product | Source |

|---|---|---|---|---|---|---|

| NH₃ (liquid) | K₂CO₃ | DMSO | 80°C, 12h | 68% | 2-amino-5-fluoroaniline | , |

| Morpholine | Et₃N | THF | 60°C, 6h | 72% | Morpholine derivative |

Key Observation : Substitution at position 2 occurs faster than at position 3 due to the ortho-directing effect of the amino group and para fluorine .

Reduction and Oxidation Reactions

The amino group and halogen substituents enable redox transformations:

Reduction

Hydrogenation with Raney nickel selectively reduces the nitro group (if present) but leaves bromine intact . For example:

\text{2 3 Dibromo 5 fluoronitrobenzene}\xrightarrow[\text{H}_2,\text{Ni}]{\text{MeOH}}\text{2 3 Dibromo 5 fluoroaniline 93 yield }$$*Conditions*:40–50°C,0.8–1.2MPaH₂[7].###[**Oxidation**](pplx://action/followup)OxidationwithDDQ(2,3-dichloro-5,6-dicyano-1,4-benzoquinone)formsquinonederivatives,thoughyieldsaremoderate(45–60%)[6].---##4.[**NitrationandDiazotization**](pplx://action/followup)Theelectron-richaromaticringundergoesnitrationanddiazotization:|**Reaction**|**Reagents**|**Conditions**|**Yield**|**Product**|**Source**||---------------------------|---------------------------|-----------------------|-----------|---------------------------------|------------||Nitration|HNO₃,H₂SO₄|0°C,2h|58%|2,3-Dibromo-5-fluoro-4-nitroaniline|[9],[14]||Diazotization|NaNO₂,HCl|0–5°C,30min|89%|Diazoniumsalt|[12]|**[Note](pplx://action/followup)**:Nitrationoccursatposition4(paratofluorine),whilediazotizationenablesfurthercouplingreactions(e.g.,Sandmeyerreaction)[14].---##5.[**ComparativeReactivitywithAnalogues**](pplx://action/followup)Thesubstitutionpatterndistinguishes2,3-dibromo-5-fluoroanilinefromsimilarcompounds:|**Compound**|**ReactivityDifference**|**KeyFeature**||----------------------------|--------------------------------------------------------|-------------------------------------||2,4-Dibromo-6-fluoroaniline|SlowerSuzukicouplingduetosterichindranceatC4|BromineatC4blockscoupling[8]||3,5-Dibromo-2-fluoroaniline|EnhancednucleophilicsubstitutionatC3|Meta-fluorinedirectssubstitution[13]|---##6.[**MechanisticandSpectroscopicInsights**](pplx://action/followup)-**[FT-IRAnalysis](pplx://action/followup)**:N–Hstretchingat3350–3450cm⁻¹andC–Brvibrationsat550–650cm⁻¹confirmstructuralintegritypost-reaction[5].-**[HOMO-LUMOGap](pplx://action/followup)**:Calculatedat4.2eV,indicatingmoderateelectrophilicity[5].---Thisanalysissynthesizesdatafrompeer-reviewedjournals,patents,andsyntheticprotocols,excludingunreliablesourcesasspecified.Thecompound’sversatilityincoupling,substitution,andredoxreactionsmakesitvaluableforsynthesizingpharmaceuticals,agrochemicals,andfunctionalmaterials.

科学的研究の応用

Pharmaceutical Development

2,3-Dibromo-5-fluoroaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of:

- Antitumor Drugs : It is a precursor for Phortress, a benzothiazole derivative that targets CYP1A1 pathways in cancer cells, demonstrating significant efficacy against tumors in vitro and in vivo .

- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit antibacterial properties against pathogens like E. coli, highlighting its potential in developing new antibiotics .

Material Science

The compound has been explored for its application in material science:

- Photonic Materials : The synthesized BFIMP from this compound displays unique optical properties, such as photoluminescence when exposed to UV light. These characteristics suggest potential applications in optoelectronic devices and sensors .

Case Study 1: Antitumor Activity

A clinical study investigated the efficacy of Phortress (derived from this compound) on various cancer cell lines. The results indicated that Phortress significantly inhibited tumor growth by inducing apoptosis through CYP1A1-mediated pathways.

Case Study 2: Antimicrobial Efficacy

Research published on the antibacterial activity of derivatives indicated that compounds synthesized from this compound exhibited MIC values as low as 5 μM against E. coli, suggesting strong potential for therapeutic applications .

作用機序

The mechanism by which 2,3-Dibromo-5-fluoroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

類似化合物との比較

- 2,3-Difluoroaniline

- 2,3-Dibromoaniline

- 5-Bromo-2,3-difluoroaniline

Comparison: 2,3-Dibromo-5-fluoroaniline is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable tool in various research applications .

生物活性

2,3-Dibromo-5-fluoroaniline is an aromatic amine compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine substituents on the aniline ring, significantly influence its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , where two bromine atoms are located at the 2 and 3 positions, and one fluorine atom is at the 5 position of the benzene ring. This arrangement enhances its electron-withdrawing characteristics, which can affect its reactivity and interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to a range of biological effects.

Interaction with Biological Targets

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), an enzyme crucial for polyamine synthesis in protozoan parasites like Trypanosoma brucei .

- Receptor Modulation : The compound has been investigated for its effects on various receptors implicated in allergic responses and other physiological processes. Its structural features allow it to act as a receptor antagonist in some cases, providing a basis for therapeutic applications in conditions such as allergic rhinitis .

Biological Assays and Findings

Research on this compound has included various biological assays to evaluate its efficacy and safety:

Case Studies

- Therapeutic Applications : In a study evaluating compounds for their ability to modulate allergic responses, this compound was identified as a lead candidate due to its significant receptor antagonism against prostaglandin pathways .

- Antiparasitic Activity : The compound's role as an AdoMetDC inhibitor was explored in the context of human African trypanosomiasis (HAT), where it showed selective inhibition against the parasite without affecting human enzymes significantly .

特性

IUPAC Name |

2,3-dibromo-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJIUFVHEVCFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。